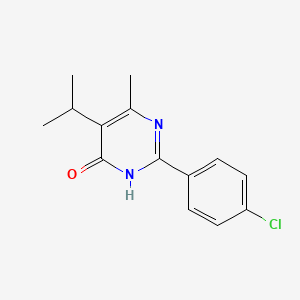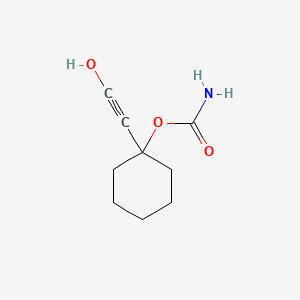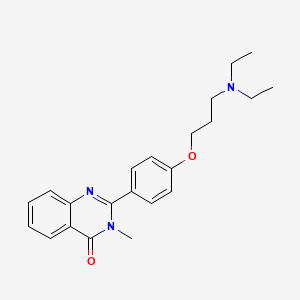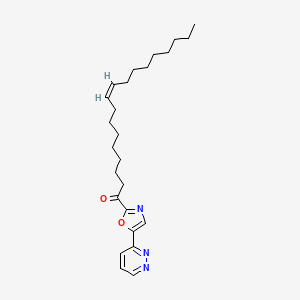![molecular formula C18H21N5O5 B12917585 8-[(4-Methylphenyl)methyl]guanosine CAS No. 88158-13-8](/img/structure/B12917585.png)
8-[(4-Methylphenyl)methyl]guanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[(4-Methylphenyl)methyl]guanosine is a modified nucleoside derived from guanosine. It features a methylphenylmethyl group attached to the eighth position of the guanine base. This modification can significantly alter the chemical and biological properties of the nucleoside, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-Methylphenyl)methyl]guanosine typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of guanosine are protected using silyl or acyl protecting groups to prevent unwanted reactions.
N-Alkylation: The protected guanosine is then subjected to N-alkylation with 4-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This step introduces the 4-methylphenylmethyl group at the eighth position of the guanine base.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification.
Analyse Des Réactions Chimiques
Types of Reactions
8-[(4-Methylphenyl)methyl]guanosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methylphenylmethyl group, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized guanosine derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted guanosine derivatives with various functional groups.
Applications De Recherche Scientifique
8-[(4-Methylphenyl)methyl]guanosine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleic acids.
Biology: Studied for its role in stabilizing specific RNA structures, such as Z-RNA.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of nucleic acid-based technologies and diagnostics.
Mécanisme D'action
The mechanism of action of 8-[(4-Methylphenyl)methyl]guanosine involves its incorporation into nucleic acids, where it can influence the structure and function of RNA and DNA. The methylphenylmethyl group can enhance the stability of certain nucleic acid conformations, such as Z-RNA, by promoting specific interactions with proteins and other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Methylguanosine: Similar in structure but lacks the methylphenylmethyl group.
2’-O-Methylguanosine: Modified at the 2’ position of the ribose sugar.
8-Bromoguanosine: Contains a bromine atom at the eighth position instead of a methylphenylmethyl group.
Uniqueness
8-[(4-Methylphenyl)methyl]guanosine is unique due to the presence of the bulky methylphenylmethyl group, which can significantly alter its chemical and biological properties compared to other modified guanosines. This modification can enhance the stability of specific nucleic acid structures and potentially improve the compound’s therapeutic efficacy.
Propriétés
Numéro CAS |
88158-13-8 |
|---|---|
Formule moléculaire |
C18H21N5O5 |
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[(4-methylphenyl)methyl]-1H-purin-6-one |
InChI |
InChI=1S/C18H21N5O5/c1-8-2-4-9(5-3-8)6-11-20-12-15(21-18(19)22-16(12)27)23(11)17-14(26)13(25)10(7-24)28-17/h2-5,10,13-14,17,24-26H,6-7H2,1H3,(H3,19,21,22,27)/t10-,13-,14-,17-/m1/s1 |
Clé InChI |
DAGPZHVDLADYGA-IWCJZZDYSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)CC2=NC3=C(N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N=C(NC3=O)N |
SMILES canonique |
CC1=CC=C(C=C1)CC2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Indole, 3-acetyl-1-[(4-methylphenyl)sulfonyl]-2-phenyl-](/img/structure/B12917505.png)







![8a-(2,4-Dimethylphenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one](/img/structure/B12917559.png)




![7-Ethyl-9-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-D]azepin-2-amine](/img/structure/B12917601.png)
